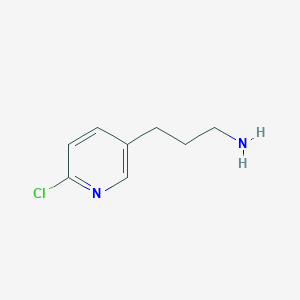

3-(6-Chloropyridin-3-YL)propan-1-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(6-chloropyridin-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-8-4-3-7(6-11-8)2-1-5-10/h3-4,6H,1-2,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFUHAOXOUEQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Studies of 3 6 Chloropyridin 3 Yl Propan 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group at the terminus of the propyl chain is a potent nucleophile and a key site for a variety of derivatization reactions. Its reactivity is characteristic of aliphatic primary amines, enabling the formation of amides, new carbon-nitrogen bonds, and heterocyclic structures.

Nucleophilic Acylation and Alkylation Reactions

The primary amine of 3-(6-Chloropyridin-3-YL)propan-1-amine readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives. libretexts.orglibretexts.org This type of reaction proceeds via a two-step addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com This intermediate then collapses, expelling the leaving group to yield a stable amide product. libretexts.org A wide array of acylating agents can be employed, including acid chlorides, anhydrides, and esters, to introduce various acyl groups.

Similarly, the nucleophilic character of the amine allows for alkylation reactions through nucleophilic substitution on alkyl halides. This reaction leads to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions. For instance, the reaction with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid affords the corresponding N-alkylated product. google.com

| Reaction Type | Reagent Class | General Structure of Reagent | Product Class |

| Acylation | Acid Chloride | R-COCl | N-Acyl Amide |

| Acylation | Acid Anhydride | (R-CO)₂O | N-Acyl Amide |

| Acylation | Ester | R-COOR' | N-Acyl Amide |

| Alkylation | Alkyl Halide | R-X (X=Cl, Br, I) | N-Alkyl Amine (Secondary) |

Amine-Based Cyclization Reactions

The propan-1-amine side chain can be utilized as a key component in the synthesis of N-heterocyclic compounds through intramolecular or intermolecular cyclization reactions. beilstein-journals.org For example, after conversion to a suitable precursor, the amine can act as an internal nucleophile. One plausible strategy involves a preliminary acylation with a reagent containing a second electrophilic site, followed by an intramolecular cyclization to form a lactam or other heterocyclic ring system. The versatility of enamides, which can be formed from the amine, in various cyclization modes highlights the potential for constructing complex N-heterocycles. beilstein-journals.org Such cyclization reactions are pivotal in building diverse molecular scaffolds, including those found in natural alkaloids. beilstein-journals.org

Formation of Schiff Bases and Related Imines

In line with the typical reactivity of primary amines, this compound undergoes condensation reactions with carbonyl compounds to form Schiff bases, also known as imines or azomethines. ekb.egresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the C=N double bond characteristic of an imine. researchgate.netdergipark.org.tr These reactions are often carried out under mild conditions, sometimes with acid catalysis to facilitate the dehydration step. dergipark.org.tr The resulting Schiff bases are versatile intermediates themselves and can be used in further synthetic transformations or studied for their biological properties. ekb.eg

| Carbonyl Reactant Class | General Structure | Resulting Product |

| Aromatic Aldehyde | Ar-CHO | Schiff Base (Aldimine) |

| Aliphatic Aldehyde | R-CHO | Schiff Base (Aldimine) |

| Ketone | R-CO-R' | Schiff Base (Ketimine) |

Reactions at the Chloropyridine Moiety

The chlorine atom on the pyridine (B92270) ring serves as a leaving group in nucleophilic aromatic substitution and as a handle for modern cross-coupling reactions, enabling extensive functionalization of the heterocyclic core.

Nucleophilic Aromatic Substitution on the Chloropyridine Ring

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like chlorine. youtube.comyoutube.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of the ring nitrogen atom facilitates this reaction by stabilizing the negative charge of the intermediate, especially when the attack occurs at the ortho (2- or 6-) or para (4-) positions relative to the nitrogen. youtube.com Consequently, the chlorine atom at the 6-position of this compound can be displaced by a variety of strong nucleophiles.

| Nucleophile | Reagent Example | Product of Substitution |

| Amine | R₂NH | 6-Amino-substituted pyridine |

| Alkoxide | RO⁻ | 6-Alkoxy-substituted pyridine |

| Thiolate | RS⁻ | 6-Thioether-substituted pyridine |

| Hydroxide | OH⁻ | 6-Hydroxypyridine |

Cross-Coupling Reactions for Pyridine Ring Functionalization

The chloro-substituted pyridine moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi-res.com The Suzuki-Miyaura coupling, which pairs the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base, is a highly effective method for introducing new aryl or alkyl groups at the 6-position. researchgate.netresearchgate.net Other important cross-coupling reactions applicable to this substrate include the Sonogashira coupling with terminal alkynes, the Heck coupling with alkenes, and the Buchwald-Hartwig amination with amines. These reactions offer a modular and efficient approach to synthesizing a diverse library of complex molecules based on the 3-(propan-1-amine)pyridine scaffold. nih.gov

| Reaction Name | Coupling Partner | Type of Bond Formed | General Product Structure |

| Suzuki-Miyaura | Boronic Acid (RB(OH)₂) | C-C | 6-Aryl/Alkyl Pyridine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (alkynyl) | 6-Alkynyl Pyridine |

| Heck | Alkene (R-CH=CH₂) | C-C (alkenyl) | 6-Alkenyl Pyridine |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | 6-Amino Pyridine |

Chemo- and Regioselective Transformations of the Compound

The presence of two distinct reactive sites—the nucleophilic primary amine and the electrophilic carbon atom of the chloropyridine ring—necessitates careful control of reaction conditions to achieve selective transformations.

The primary amine group is a key site for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. The selectivity of these reactions is crucial, especially when aiming for mono-functionalization.

N-Acylation: The primary amine can be selectively acylated to form amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides. The high nucleophilicity of the primary amine allows this reaction to proceed under mild conditions. By controlling the stoichiometry of the acylating agent, it is possible to achieve selective mono-acylation.

| Reagent | Product | Reaction Conditions |

| Acyl chloride | N-acyl-3-(6-chloropyridin-3-yl)propan-1-amine | Base (e.g., triethylamine), aprotic solvent |

| Carboxylic acid | N-acyl-3-(6-chloropyridin-3-yl)propan-1-amine | Coupling agent (e.g., DCC, EDC) |

N-Alkylation: Selective mono-alkylation of the primary amine can be challenging due to the increased nucleophilicity of the resulting secondary amine, which can lead to over-alkylation. However, methods utilizing specific reagents and controlled conditions have been developed to favor the formation of the mono-alkylated product. One such strategy involves the use of amine hydrobromides and alkyl bromides under controlled deprotonation/protonation conditions.

| Reagent | Product | Reaction Conditions |

| Alkyl halide | N-alkyl-3-(6-chloropyridin-3-yl)propan-1-amine | Controlled base, solvent (e.g., DMF) |

The chloropyridine moiety also offers a handle for further functionalization. The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of substituents at this position. The reactivity of the chloropyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atom in the ring.

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, such as other amines, alcohols, or thiols. This reaction typically requires elevated temperatures and sometimes the use of a catalyst. The choice of nucleophile and reaction conditions can be tuned to achieve the desired substitution product.

| Nucleophile | Product | Reaction Conditions |

| Secondary amine | 3-(6-(dialkylamino)pyridin-3-yl)propan-1-amine | High temperature, optional catalyst |

| Alcohol/Thiol | 3-(6-alkoxypyridin-3-yl)propan-1-amine / 3-(6-(alkylthio)pyridin-3-yl)propan-1-amine | Base, high temperature |

Development of Chemical Probes and Ligands from this compound

The structural features of this compound make it an attractive scaffold for the design and synthesis of chemical probes and ligands for biological targets. Chemical probes are small molecules used to study and manipulate biological systems, while ligands are molecules that bind to specific biological targets, such as proteins or nucleic acids.

The primary amine group provides a convenient point for the attachment of reporter groups, such as fluorophores or biotin, which are essential components of many chemical probes. For instance, the amine can be coupled with a fluorophore-containing carboxylic acid to generate a fluorescent probe.

The chloropyridine ring is a common motif in many biologically active compounds and can participate in key binding interactions with biological targets. The ability to modify this ring through nucleophilic substitution allows for the fine-tuning of the ligand's binding affinity and selectivity.

One example of the elaboration of a similar chloropyridine-containing starting material is the synthesis of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines. nih.gov This multi-step synthesis demonstrates how the chloropyridine moiety can be incorporated into a more complex heterocyclic system with potential biological activity. nih.gov

Furthermore, the propyl linker between the amine and the pyridine ring provides conformational flexibility, which can be advantageous for optimal binding to a target protein. By systematically modifying both the amine and the chloropyridine ends of the molecule, libraries of compounds can be generated and screened for their biological activity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "3-(6-Chloropyridin-3-YL)propan-1-amine". Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. docbrown.info The hydrogens attached to the amine group typically appear as a broad signal, and their chemical shift can vary depending on concentration and solvent. libretexts.org Protons on carbons adjacent to the electron-withdrawing nitrogen atom are deshielded and appear further downfield. libretexts.org For "this compound", the expected signals would correspond to the protons on the pyridine (B92270) ring and the propyl amine chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule. docbrown.info Carbons bonded to electronegative atoms like nitrogen and chlorine will be shifted downfield. docbrown.infolibretexts.org The spectrum is expected to show eight distinct signals, corresponding to the three carbons of the propyl chain and the five carbons of the 6-chloropyridin-3-yl moiety.

| Atom Type | Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Pyridine Ring | ~7.2 - 8.2 | ~120 - 150 |

| Aliphatic CH₂ | Adjacent to Pyridine | ~2.6 - 2.8 | ~30 - 35 |

| Aliphatic CH₂ | Propyl Chain (middle) | ~1.7 - 1.9 | ~30 - 35 |

| Aliphatic CH₂ | Adjacent to Amine | ~2.7 - 2.9 | ~37 - 45 |

| Amine NH₂ | - | ~1.0 - 3.0 (broad) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the elemental composition.

The molecular formula of "this compound" is C₈H₁₁ClN₂, corresponding to a molecular weight of approximately 170.64 g/mol . bldpharm.comsigmaaldrich.com A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). miamioh.edu

The fragmentation of amines in mass spectrometry is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Loss of an ethyl-chloropyridine radical to form a fragment with m/z = 30 ([CH₂=NH₂]⁺).

Benzylic-type cleavage: Cleavage of the bond between the propyl chain and the pyridine ring.

Loss of small neutral molecules or radicals such as NH₃, Cl, or HCl.

| m/z Value | Plausible Fragment Ion Structure | Origin |

|---|---|---|

| 170/172 | [C₈H₁₁ClN₂]⁺ | Molecular Ion (M⁺) |

| 141/143 | [C₇H₇ClN]⁺ | Loss of ethylamine |

| 126/128 | [C₅H₃ClNCH₂]⁺ | Cleavage of C-C bond in propyl chain |

| 112/114 | [C₅H₄ClN]⁺ | Chloropyridine cation |

| 30 | [CH₄N]⁺ | Alpha-cleavage at the amine |

Note: m/z values are presented for the major ³⁵Cl isotope, with the corresponding ³⁷Cl isotope peak also expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of "this compound" is expected to show characteristic absorption bands for a primary amine, an aromatic (heterocyclic) ring, alkyl C-H bonds, and a C-Cl bond. libretexts.org Primary amines typically exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.comwikieducator.orgdocbrown.info

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2850 - 2960 | C-H Stretch | Alkyl Chain (-CH₂-) |

| ~1600 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1400 - 1600 | C=C and C=N Stretch | Pyridine Ring |

| ~1000 - 1250 | C-N Stretch | Alkyl Amine |

| 600 - 800 | C-Cl Stretch | Chloro-substituted Pyridine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If "this compound" can be obtained in a suitable crystalline form, this method can provide definitive information on its molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

This analysis would confirm the connectivity of the atoms and reveal the conformation of the propyl amine side chain relative to the chloropyridine ring. It would also identify any hydrogen bonding networks involving the primary amine group, which are critical in understanding the crystal packing. researchgate.net As of now, publicly accessible crystallographic data for this specific compound is not available.

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, LC-MS/MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of "this compound".

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for larger-scale column chromatography. For this basic amine compound, a typical mobile phase might consist of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like methanol (B129727) or ethyl acetate), often with a small amount of a basic modifier (like triethylamine) to prevent peak tailing.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. nih.gov This technique is ideal for quantifying trace amounts of the compound and for assessing its purity with high accuracy. rug.nlca.gov A reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase of acetonitrile (B52724) and water, possibly with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for the mass spectrometer. eurl-pesticides.eu The purity of related compounds has been assessed using HPLC, indicating its suitability for this type of molecule. lgcstandards.com

Computational Chemistry and Modeling of 3 6 Chloropyridin 3 Yl Propan 1 Amine and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For 3-(6-chloropyridin-3-yl)propan-1-amine and its derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are instrumental in optimizing molecular geometry and determining electronic properties. researchgate.netnih.gov These studies reveal the distribution of electron density and identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of HOMO and LUMO are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net From these orbital energies, global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω) can be calculated. researchgate.net These descriptors help in predicting how a molecule will interact with other species, providing a theoretical foundation for its stability and reactivity. For instance, DFT calculations on related chloropyridine molecules have shown that halogen substitution significantly influences the electronic properties and bond lengths within the pyridine (B92270) ring. researchgate.net

Table 1: Representative Electronic Properties of a this compound Derivative Calculated via DFT

| Parameter | Calculated Value (a.u.) | Description |

| HOMO Energy | -0.245 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -0.078 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 0.167 | Indicator of chemical stability and reactivity. |

| Chemical Potential (μ) | -0.1615 | Represents the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | 0.0835 | Measures the resistance to change in electron distribution. |

| Electrophilicity (ω) | 0.156 | Global index that measures the stabilization in energy when the system acquires an additional electronic charge. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial for understanding the potential biological activity of this compound derivatives by simulating their interaction with specific protein targets. nih.gov The process involves placing the ligand in the binding site of the protein and calculating a docking score, which estimates the binding affinity. Lower docking scores typically indicate a more favorable binding interaction.

For derivatives of this compound, which are structurally related to neonicotinoid insecticides, a relevant target for docking studies could be the nicotinic acetylcholine (B1216132) receptor (nAChR). Docking simulations can reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the receptor's binding pocket. spu.edu.sy For example, the nitrogen atom on the pyridine ring and the terminal amine group are potential hydrogen bond donors or acceptors, which can form crucial interactions with residues like tyrosine, aspartate, or serine in a target's active site. semanticscholar.org These detailed interaction maps are invaluable for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective derivatives. tandfonline.com

Table 2: Example Molecular Docking Results for a Derivative against a Target Protein

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Derivative A | nAChR | -8.5 | TYR A:93, TRP B:149, ASP C:180 | Hydrogen Bond, Pi-Alkyl |

| Derivative B | nAChR | -7.9 | LEU A:119, GLN B:55, THR C:150 | Hydrogen Bond, Hydrophobic |

| Derivative C | nAChR | -9.1 | TRP A:54, SER B:148, GLU C:199 | Hydrogen Bond, Pi-Cation |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. pitt.edu An MD simulation of a this compound derivative complexed with its target protein can validate the stability of the docked pose and provide deeper insights into the binding dynamics. mdpi.com These simulations, often run for nanoseconds, track the trajectory of the protein-ligand complex in a simulated physiological environment. researchgate.net

Key analyses performed on MD simulation trajectories include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). A stable RMSD of the ligand and protein backbone over the simulation time suggests that the complex has reached equilibrium and the binding is stable. mdpi.com RMSF analysis highlights the flexibility of different parts of the protein, indicating which residues are most affected by ligand binding. mdpi.com The Radius of Gyration provides a measure of the complex's compactness. mdpi.com Furthermore, MD simulations allow for the monitoring of specific interactions, like hydrogen bonds, revealing their persistence and strength over time, which is critical for confirming binding stability. mdpi.com

Table 3: Key Metrics from a 100 ns MD Simulation of a Ligand-Protein Complex

| Metric | Average Value | Interpretation |

| Protein Backbone RMSD | 1.9 Å | The protein maintains a stable conformation throughout the simulation. |

| Ligand RMSD | 2.0 Å | The ligand remains stably bound in the active site with minimal deviation. |

| Radius of Gyration (Rg) | 22.5 Å | The complex maintains a consistent and compact structure. |

| H-Bonds (Ligand-Protein) | 2-3 | An average of 2-3 stable hydrogen bonds are maintained, indicating strong binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound derivatives, a QSAR model can be developed to predict their activity (e.g., insecticidal potency or receptor binding affinity) based on calculated molecular descriptors. researchgate.netnih.gov

The first step in QSAR modeling is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that links these descriptors to the observed biological activity. nih.gov A validated QSAR model can be a powerful predictive tool, enabling the rapid screening of virtual compounds and guiding the design of new derivatives with enhanced activity. nih.govnih.gov

Table 4: Examples of Molecular Descriptors Used in QSAR Models for Pyridine Derivatives

| Descriptor Class | Specific Descriptor Example | Property Represented |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| Steric/Topological | Molecular Weight | Size of the molecule. |

| Steric/Topological | Wiener Index | Structural branching and compactness. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, related to membrane permeability. |

| Quantum-Chemical | HOMO/LUMO Energy | Electron-donating/accepting capability and reactivity. |

Prediction of Molecular Properties Relevant for Research Applications

Beyond predicting biological activity, computational methods are widely used to predict a compound's physicochemical and pharmacokinetic properties, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). auctoresonline.org For research compounds like this compound and its derivatives, predicting these properties in silico is essential for early-stage assessment of their viability as potential drug candidates or agrochemicals. nih.govarxiv.org

Various computational models and software can predict properties such as aqueous solubility (LogS), intestinal absorption, blood-brain barrier permeability, and potential for inhibiting key metabolic enzymes like Cytochrome P450 (CYP450). auctoresonline.org These predictions are based on the molecular structure and are often derived from large datasets of experimentally measured properties. Early prediction of poor ADMET properties can help researchers deprioritize compounds that are likely to fail in later stages of development, saving significant time and resources. tandfonline.com

Table 5: Predicted ADMET Properties for a Representative Derivative

| Property | Predicted Value/Classification | Significance in Research |

| Aqueous Solubility (LogS) | -3.5 | Indicates moderate solubility, affecting formulation and bioavailability. |

| Human Intestinal Absorption | >90% | High predicted absorption suggests good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Low | Suggests the compound is less likely to cross into the central nervous system. |

| CYP2D6 Inhibitor | No | Low probability of inhibiting a major drug-metabolizing enzyme. |

| Ames Mutagenicity | Non-mutagen | Predicted to be non-mutagenic, a positive indicator for safety. |

Investigation of Biological Activities and Structure Activity Relationships Sar

In Vitro Biological Screening Platforms and Methodologies

Derivatives of pyridine (B92270) and related nitrogen-containing heterocycles have been a subject of interest in the search for new antimicrobial agents. While direct studies on the antimicrobial properties of 3-(6-chloropyridin-3-yl)propan-1-amine are not extensively documented in the reviewed literature, the broader class of pyridine derivatives has shown promise. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. mdpi.com Compounds such as 21b, 21d, 21e, and 21f from this series exhibited strong inhibitory effects on Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus. mdpi.com

Another study on 1,3-bis(aryloxy)propan-2-amines, which share a propan-amine backbone, revealed antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low micromolar range. These findings suggest that the core structure present in this compound could be a valuable starting point for developing new antibacterial agents. The antimicrobial potential of such compounds is often evaluated using standard methods like broth microdilution to determine the MIC against a panel of clinically relevant bacterial and fungal strains.

Table 1: Antibacterial Activity of Selected 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

| Compound | S. aureus (ATCC25923) MIC (µg/mL) | S. pneumoniae (ATCC49619) MIC (µg/mL) | E. faecalis (ATCC29212) MIC (µg/mL) | B. subtilis (ATCC6633) MIC (µg/mL) | S. xylosus (ATCC35924) MIC (µg/mL) |

|---|---|---|---|---|---|

| 21b | 4 | 2 | 4 | 4 | 2 |

| 21d | 2 | 1 | 2 | 2 | 1 |

| 21e | 4 | 2 | 4 | 2 | 2 |

| 21f | 2 | 1 | 2 | 1 | 1 |

| Linezolid | 2 | 1 | 2 | 1 | 1 |

Data sourced from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives. mdpi.com

The pyridine ring is a common feature in many anticancer agents, and derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. A notable study focused on a series of 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives, which were designed and synthesized to evaluate their antiproliferative activity. nih.gov

These compounds were tested against a panel of human cancer cell lines, and many exhibited potent activity. nih.gov For example, compound 7l from this series showed exceptional antiproliferative activity, particularly against A549 lung cancer cells, with an IC50 value of 0.04 ± 0.01 μM. nih.gov The evaluation of anticancer activity typically involves cell viability assays, such as the MTT or WST-1 assay, which measure the metabolic activity of cells as an indicator of their proliferation. mdpi.com

Table 2: Antiproliferative Activity of Compound 7l against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Cancer | 0.04 ± 0.01 |

| HCT116 | Colon Cancer | 0.12 ± 0.02 |

| MCF-7 | Breast Cancer | 0.25 ± 0.03 |

| HeLa | Cervical Cancer | 0.31 ± 0.04 |

Data represents the potent antiproliferative activity of a 3-(6-aminopyridin-3-yl)benzamide derivative. nih.gov

The biological activity of many compounds, including derivatives of this compound, often stems from their ability to inhibit specific enzymes. While direct enzyme inhibition data for the parent compound is limited, related structures have been identified as potent enzyme inhibitors. For instance, pyrazolo[1,5-a]pyrimidines, which can be synthesized from precursors containing a pyridine-like scaffold, are known inhibitors of mycobacterial ATP synthase. mdpi.com

Furthermore, the general structure of N-substituted amines and pyridine derivatives suggests potential interactions with a variety of enzymes. Enzyme inhibition assays are crucial for elucidating the mechanism of action and can be performed using various techniques, including spectrophotometric, fluorometric, or radiometric methods, depending on the enzyme and substrate.

Mechanistic Studies of Biological Action

Identifying the molecular targets and pathways through which a compound exerts its biological effects is a critical step in drug discovery. For derivatives of the this compound scaffold, several molecular targets have been proposed or identified.

In the context of anticancer activity, RNA-seq analysis of cells treated with the potent 3-(6-aminopyridin-3-yl)benzamide derivative 7l revealed that its antiproliferative effects are mainly mediated by regulating the cell cycle, DNA replication, and the p53 signaling pathway. nih.gov Specifically, compound 7l was found to induce G2/M phase arrest by inhibiting the transcription of Aurora Kinase B (AURKB), leading to apoptosis. nih.gov

In the realm of neuroscience, certain pyridine derivatives have been investigated for their interaction with cannabinoid receptors. The cannabinoid type 1 (CB1) receptor, in particular, has been a target of interest. While not directly this compound, the well-characterized CB1 receptor antagonist SR141716A features a pyrazole (B372694) structure that has some electronic similarities to pyridine. nih.gov This suggests that appropriately substituted pyridine derivatives could potentially modulate the activity of the CB1 receptor and other G-protein coupled receptors.

Understanding how a compound binds to its molecular target is fundamental for structure-based drug design and optimization. For the this compound series, detailed binding mode information is often derived from computational modeling and, where available, experimental techniques like X-ray crystallography.

For example, molecular modeling studies of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitors of NADPH oxidase 2 (NOX2) have validated their binding at the same site as the endogenous substrate NADPH. nih.gov These studies reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. nih.gov Such insights are invaluable for designing more potent and selective inhibitors. The structure-activity relationship (SAR) studies on these and other related series of compounds help to map the critical chemical features required for biological activity.

Advanced Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridine-containing compounds is significantly influenced by their structural characteristics. For derivatives of this compound, the substitution pattern on the pyridine ring, the nature of the three-carbon amine chain, and further derivatization are key determinants of their efficacy and selectivity.

Impact of Pyridine Substitution Patterns on Biological Activity

The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern plays a pivotal role in modulating biological activity. nih.gov The presence, type, and position of substituents on the pyridine ring can drastically alter a compound's affinity and efficacy for its biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov

In the case of the this compound core structure, the chlorine atom at the 6-position is a critical feature. Halogen substitutions are known to influence the electronic properties of the pyridine ring and can enhance binding affinity. For instance, in studies of related nicotinic agonists like epibatidine (B1211577) analogs, different halogen substitutions on the pyridine ring resulted in varied affinities and potencies for nAChR subtypes. nih.gov The presence of a 6-chloro group, as seen in some 1-phenylbenzazepine series, has been shown to enhance affinity for dopamine (B1211576) D1-like receptors. nih.gov

Research on other pyridine derivatives has demonstrated that the introduction of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) can enhance antiproliferative activity, whereas halogen atoms or bulky groups sometimes lead to lower activity. nih.gov The position of these substituents is also crucial. For example, in a series of deschloroepibatidine analogs, substitutions at the 3'- and 4'-positions of a pyridyl ring had notable, though sometimes small, effects on α4β2*-nAChR binding affinity. nih.gov

| Compound Series | Substitution on Pyridine Ring | Target Receptor | Observed Effect on Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| Epibatidine Analogs | 2'-Fluoro | β2- vs β4-containing nAChRs | 52- to 875-fold greater affinity at β2-containing receptors | nih.gov |

| Epibatidine Analogs | 2'-Bromo | β2- vs β4-containing nAChRs | 4- to 55-fold greater affinity at β2-containing receptors | nih.gov |

| Epibatidine Analogs | 2'-Norchloro | β2- vs β4-containing nAChRs | 114- to 3500-fold greater affinity at β2-containing receptors | nih.gov |

| Deschloroepibatidine Analogs | 3'- and 4'-substituents | α4β2*-nAChR | Sub-nanomolar Ki values, with small effects observed based on substituent type | nih.gov |

| 1-Phenylbenzazepines | 6-Chloro | D1 Receptor | Enhances D1R affinity | nih.gov |

Role of the Propan-1-amine Chain in Biological Interactions

The propan-1-amine side chain is a fundamental component for the biological activity of this class of compounds. At physiological pH, the terminal amine group is typically protonated, forming a positively charged ammonium (B1175870) cation. This cationic center is crucial for forming strong ionic interactions or cation-π interactions with negatively charged amino acid residues or aromatic residues in the binding sites of target proteins. nih.govnih.gov

For ligands targeting nAChRs, this cationic group is analogous to the quaternary ammonium group of the endogenous agonist, acetylcholine. nih.gov This interaction is often a primary determinant of binding affinity. Studies have identified specific aspartate and glutamate (B1630785) residues within nicotinic receptors that interact with the positively charged group of agonists. nih.gov

The length of the alkyl chain connecting the pyridine ring and the amine group is also a critical factor. The three-carbon (propan) chain provides optimal spacing and conformational flexibility, allowing the key pharmacophoric elements—the pyridine ring and the cationic amine—to position themselves correctly within the receptor's binding pocket. Altering this chain length can lead to a significant decrease in activity. For example, in a study of meridianin derivatives, reducing or increasing the number of carbon atoms in an alkyl chain connecting an indole (B1671886) core to an isothiourea group led to decreased antiproliferative activity. mdpi.com Similarly, for citalopram (B1669093) analogues, the 3-(dimethylamino)propyl chain is vital for its activity at the serotonin (B10506) transporter. researchgate.net

Influence of Derivatization on Efficacy and Selectivity

Derivatization of the parent this compound structure, either at the amine function or the pyridine ring, can profoundly influence its efficacy and selectivity profile.

Furthermore, derivatization can be used to fine-tune the pharmacokinetic properties of a compound. Introducing different substituents can impact metabolism, distribution, and excretion, which are critical for the development of therapeutic agents. For example, studies on various pyridine derivatives have shown that introducing specific functional groups can lead to potent anti-fibrosis or antimicrobial activities. mdpi.commdpi.com

| Parent Scaffold | Derivatization | Resulting Biological Activity | Reference |

|---|---|---|---|

| Pyridine carbonitrile | Conversion to piperidinothiosemicarbazone | High tuberculostatic activity against resistant strains | mdpi.com |

| Meridianin (Indole core) | Variation of alkyl chain length to isothiourea | Changes in antiproliferative activity (optimal length observed) | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine | Addition of 2-pyridinemethanamine side chain | Optimal for antimycobacterial activity | semanticscholar.org |

| 2-(Pyridin-2-yl) pyrimidine | Carbamoyl derivatization | Potent anti-fibrotic activity | mdpi.com |

Advanced Applications and Future Research Directions

Role as a Chemical Building Block in Complex Chemical Syntheses

The utility of 3-(6-Chloropyridin-3-YL)propan-1-amine as a versatile building block is rooted in the reactivity of its constituent functional groups. The primary amine serves as a nucleophile, readily participating in a variety of bond-forming reactions, while the chloropyridine moiety offers a site for cross-coupling reactions. This dual reactivity allows for the systematic and modular construction of intricate molecular architectures.

Research has demonstrated the successful incorporation of similar chloropyridine-containing amines into complex heterocyclic systems. For instance, derivatives of this structural class have been utilized in the multi-step synthesis of substituted triazolopyrimidines. In these synthetic sequences, the amine functionality is typically employed for the initial construction of a core heterocyclic ring, while the chloro-substituted pyridine (B92270) ring can be subsequently modified to introduce additional molecular complexity and to modulate the physicochemical properties of the final compound. The propanamine linker provides conformational flexibility, which can be advantageous for optimizing interactions with biological targets.

Table 1: Key Reactions Employing the Aminopyridine Moiety

| Reaction Type | Reagents and Conditions | Resulting Bond/Functionality |

| Amide Coupling | Carboxylic acids, coupling agents (e.g., DCC, EDC) | Amide bond |

| Reductive Amination | Aldehydes or ketones, reducing agents (e.g., NaBH(OAc)₃) | Secondary or tertiary amine |

| N-Arylation | Aryl halides, palladium or copper catalysts | C-N bond |

| Sulfonamide Formation | Sulfonyl chlorides, base | Sulfonamide linkage |

Exploration as a Scaffold for Rational Drug Design Initiatives

The structural framework of this compound presents an attractive scaffold for rational drug design. A scaffold, in this context, is a core molecular structure upon which a series of derivatives can be built to explore the structure-activity relationships (SAR) for a particular biological target. The chloropyridine ring can act as a key recognition element, while the propanamine side chain allows for the introduction of various substituents to probe the binding pocket of a target protein.

An illustrative example of this approach can be seen in the development of kinase inhibitors. A related compound, 1-(6-chloropyridin-3-yl)-N-methylmethanamine, has been employed in the synthesis of potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in oncology and immunology. In this work, the chloropyridine moiety served as a crucial anchor, with modifications to the amine portion and other parts of the molecule leading to optimized potency and selectivity. By analogy, this compound offers a similar starting point for designing inhibitors of various enzyme families, where the longer propyl linker could access different regions of the active site.

Table 2: Potential Therapeutic Targets for Scaffolds Based on this compound

| Target Class | Rationale for Targeting | Potential Modifications |

| Kinases | The pyridine ring can mimic the hinge-binding motif of ATP. | Amine can be functionalized to interact with the solvent-exposed region. |

| G-protein coupled receptors (GPCRs) | The flexible amine chain can adopt conformations to fit into deep binding pockets. | Aryl groups can be introduced via the chloro position to enhance binding. |

| Ion Channels | The charged amine at physiological pH can interact with negatively charged residues. | The lipophilicity can be tuned by modifying the pyridine ring. |

Integration into Advanced Chemical Biology Tool Development

Chemical biology tools are small molecules designed to probe and manipulate biological systems. The development of such tools often requires a modular scaffold that can be readily functionalized with reporter groups (e.g., fluorescent dyes, biotin) or reactive moieties for target identification. The primary amine of this compound is an ideal handle for the attachment of these functionalities.

For example, the amine can be acylated with a linker that terminates in an azide (B81097) or alkyne, enabling its use in "click chemistry" for bioconjugation to proteins or other biomolecules. Furthermore, the chloropyridine ring can be a site for introducing photo-crosslinking groups, which upon irradiation, can form a covalent bond with a target protein, facilitating its identification and characterization. While specific examples utilizing this exact compound are not yet prevalent in the literature, its structural attributes make it a prime candidate for the development of novel chemical probes.

Future Perspectives in Medicinal Chemistry and Compound Optimization

The future of medicinal chemistry relies on the development of novel molecular entities with improved efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold holds considerable promise in this regard. Future research is likely to focus on several key areas:

Library Synthesis: The modular nature of this building block is well-suited for the creation of large, diverse chemical libraries for high-throughput screening against a wide range of biological targets.

Fragment-Based Drug Discovery (FBDD): The relatively small size and moderate complexity of this compound make it an attractive fragment for FBDD campaigns. Hits identified from fragment screening can be elaborated by chemical modifications at the amine and chloro positions.

Lead Optimization: For lead compounds derived from this scaffold, further optimization will focus on fine-tuning the physicochemical properties. This may involve replacing the chlorine atom with other halogens or functional groups to modulate metabolic stability and target residence time. The propanamine linker can also be rigidified or replaced with other linkers to optimize the conformational presentation of the key binding elements.

Q & A

Q. Basic

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| 2-(6-Chloropyridin-3-YL)ethanamine | Shorter carbon chain | Lower neuroactivity |

| 3-(5-Chloropyridin-3-YL)propan-1-amine | Chlorine position shift | Enhanced antimicrobial |

| N-Methyl derivative | Methylated amine | Reduced receptor affinity |

| The propane-1-amine chain’s length and flexibility are critical for target engagement . |

How can contradictions in reported biological activity data for this compound be resolved?

Advanced

Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurity profiles. Mitigation strategies include:

- Standardized Assays : Using cell lines with consistent receptor expression levels (e.g., HEK293 for GPCR studies) .

- HPLC-Purity Correlation : Establishing a threshold (>98% purity) for biological testing .

- Meta-Analysis : Comparing datasets across studies to identify outliers or confounding variables (e.g., solvent DMSO concentration) .

What are the stability and solubility profiles of this compound under varying pH conditions?

Q. Basic

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at pH 7). Acidic conditions (pH < 4) improve solubility via protonation of the amine .

- Stability : Degrades in basic media (pH > 9) via hydrolysis of the C-Cl bond. Storage at -20°C under argon extends shelf life .

What challenges arise in crystallizing this compound for X-ray diffraction studies?

Advanced

The compound’s flexibility and low melting point (~80°C) hinder crystal formation. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.